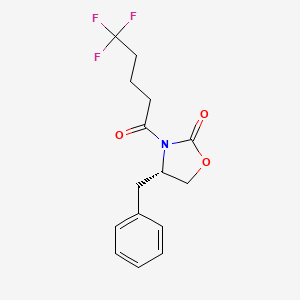

(S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one

Descripción

(S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative widely employed in asymmetric synthesis and pharmaceutical research. Key properties include:

- Molecular Formula: C₁₅H₁₆F₃NO₃

- Molecular Weight: 315.29 g/mol

- CAS Number: 1401065-46-0

- Storage: Sealed in dry conditions at 2–8°C .

The compound features a benzyl group at the 4-position and a 5,5,5-trifluoropentanoyl acyl group at the 3-position of the oxazolidin-2-one core. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug development, such as in the synthesis of BMS-906024, a Notch receptor inhibitor .

Propiedades

IUPAC Name |

(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO3/c16-15(17,18)8-4-7-13(20)19-12(10-22-14(19)21)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGUHOHVMQJOMR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCCC(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)CCCC(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Addition of the Trifluoropentanoyl Group: The trifluoropentanoyl group can be added through an acylation reaction using trifluoropentanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of (S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoropentanoyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazolidinones.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

One of the primary applications of (S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one is in asymmetric synthesis. Its chiral nature allows it to act as a chiral auxiliary in various reactions, facilitating the formation of enantiomerically enriched compounds. This application is particularly relevant in the pharmaceutical industry, where the chirality of drug molecules can significantly influence their biological activity.

Case Study: Synthesis of Chiral Amines

In a study focusing on the synthesis of chiral amines, (S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one was utilized as a chiral auxiliary to improve the selectivity of alkylation reactions. The compound demonstrated high efficiency in promoting the formation of desired enantiomers over undesired ones, highlighting its utility in producing pharmaceuticals with specific stereochemical configurations.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural similarity to known pharmacophores. Its ability to form stable complexes with biological targets makes it a candidate for further investigation in drug design.

Case Study: Antimicrobial Activity

Recent research has explored the antimicrobial properties of oxazolidinone derivatives, including (S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one. Preliminary studies indicated that this compound exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Development of Novel Therapeutics

The unique trifluoropentanoyl group in (S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one enhances its lipophilicity and may improve its bioavailability and therapeutic efficacy. This characteristic is particularly beneficial for designing drugs aimed at targeting lipid membranes or enhancing cellular uptake.

Chemical Synthesis and Reactions

The synthesis of (S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one typically involves multi-step procedures utilizing various reagents such as oxalyl chloride and n-butyllithium under controlled conditions. The reaction pathway can be optimized to yield high purity and yield rates.

Synthesis Overview:

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 5,5,5-Trifluoropentanoic acid + (S)-4-benzyl-2-oxazolidinone + Oxalyl chloride | DCM, DMF; 2 hours |

| 2 | (S)-4-benzyl-2-oxazolidinone + n-butyllithium | THF; -78°C; 0.583 hours |

Mecanismo De Acción

The mechanism of action of (S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The oxazolidinone ring acts as a scaffold, while the benzyl and trifluoropentanoyl groups influence the stereochemistry of the reaction.

Comparación Con Compuestos Similares

Structural Analogs with Varying Acyl Groups

Several analogs differ in the acyl substituent at the 3-position, altering reactivity and physical properties:

Key Insight: The trifluoropentanoyl group in the target compound introduces strong electron-withdrawing effects, improving resistance to enzymatic degradation compared to non-fluorinated analogs .

Enantiomeric Comparison: (S)- vs. (R)-Configuration

Enantiomers often exhibit divergent biological activities. For example, in chiral catalysis or receptor binding, the (S)-configuration may favor specific transition states or interactions .

Substitution at the 4-Position

Replacing the benzyl group with bulkier or alternative substituents impacts steric hindrance and solubility:

Key Insight : The benzyl group in the target compound balances steric bulk and aromatic interactions, optimizing its utility in asymmetric synthesis .

Complex Derivatives with Extended Functionality

Advanced derivatives incorporate additional functional groups for specialized applications:

Key Insight : Fluorine-rich derivatives like the target compound are prioritized in medicinal chemistry for their enhanced bioavailability and target affinity .

Actividad Biológica

(S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one is a compound that belongs to the oxazolidinone class, known for its diverse biological activities. This article explores its synthesis, physicochemical properties, and biological activity, drawing on various research findings and case studies.

- Molecular Formula : C15H16F3NO3

- Molecular Weight : 315.29 g/mol

- Density : 1.298 g/cm³ (predicted)

- Boiling Point : 411.8 °C (predicted)

- pKa : -2.33 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C15H16F3NO3 |

| Molecular Weight | 315.29 g/mol |

| Density | 1.298 g/cm³ |

| Boiling Point | 411.8 °C |

| pKa | -2.33 |

Synthesis

The synthesis of (S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one involves a multi-step process starting from (S)-4-benzyl-2-oxazolidinone and 5,5,5-trifluoropentanoic acid using oxalyl chloride and n-butyllithium in a controlled environment . The overall yield of the synthesis is approximately 85%.

Antimicrobial Properties

Research indicates that oxazolidinones possess significant antimicrobial activity. (S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action primarily involves inhibiting protein synthesis by binding to the bacterial ribosome .

Anticancer Activity

Studies have demonstrated that this compound exhibits potential anticancer properties. For instance, it has been reported to suppress the proliferation of prostate cancer cells by inducing apoptosis and inhibiting cell migration and invasion . The trifluoropentanoyl group may enhance the compound's lipophilicity, improving its ability to penetrate cellular membranes.

Case Studies

- Prostate Cancer Inhibition : A study conducted by researchers at NUS revealed that (S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one significantly reduced the invasion and migration of prostate cancer cells in vitro. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

- Antimicrobial Efficacy : In another investigation focusing on antibiotic resistance, (S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one demonstrated effectiveness against multi-drug resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.